molecular formula C18H9Cl2F3N4 B2953011 3-(4-chlorophenyl)-1-(6-chloro-2-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 303152-01-4

3-(4-chlorophenyl)-1-(6-chloro-2-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B2953011
CAS No.: 303152-01-4
M. Wt: 409.19
InChI Key: VSASHCKVRRNXKL-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(6-chloro-2-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core. This structure is substituted with a 4-chlorophenyl group at position 3, a 6-chloro-2-pyridinyl moiety at position 1, and a trifluoromethyl (-CF₃) group at position 5.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(6-chloropyridin-2-yl)-6-(trifluoromethyl)pyrazolo[4,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2F3N4/c19-12-6-4-10(5-7-12)16-17-13(8-11(9-24-17)18(21,22)23)27(26-16)15-3-1-2-14(20)25-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSASHCKVRRNXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)N2C3=C(C(=N2)C4=CC=C(C=C4)Cl)N=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-chlorophenyl)-1-(6-chloro-2-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity against various pathogens.

  • Molecular Formula : C18H9Cl2F3N4
  • Molecular Weight : 397.18 g/mol
  • CAS Number : 303152-01-4

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various heterocyclic structures. The pyrazole scaffold is particularly significant in medicinal chemistry due to its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that derivatives of the pyrazole scaffold exhibit promising antimicrobial properties. A study highlighted the antifungal and antitubercular activities of compounds related to the pyrazole structure:

  • Antifungal Activity : Compounds were tested against several pathogenic fungi, showing significant inhibition.
  • Antitubercular Activity : The compound exhibited activity against Mycobacterium tuberculosis H37Rv, indicating its potential as an antitubercular agent .

Anti-inflammatory Effects

Recent studies have also explored the anti-inflammatory properties of pyrazole derivatives. The compound's structural features allow it to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

  • COX Inhibition : Compounds similar to this pyrazolo derivative have shown IC50 values comparable to standard anti-inflammatory drugs, suggesting effective anti-inflammatory action .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The inhibition of key enzymes such as COX-2 contributes to its anti-inflammatory properties.
  • Binding Affinity : Molecular docking studies indicate that the compound binds effectively to target proteins associated with bacterial and fungal infections, disrupting their function and leading to cell death .

Study on Antitubercular Activity

In a focused study, researchers synthesized various pyrazole derivatives and evaluated their activity against Mycobacterium bovis BCG. The most active compounds were identified based on their capacity to inhibit growth in both active and dormant states of the bacteria. This highlights the potential for developing new treatments for tuberculosis using similar compounds .

Anti-inflammatory Evaluation

In another investigation, compounds derived from this pyrazolo structure were tested for their anti-inflammatory effects on carrageenan-induced paw edema in rats. The results indicated significant reductions in inflammation, supporting the hypothesis that these compounds could serve as effective therapeutic agents for inflammatory diseases .

Data Tables

Activity Type Tested Against Results
AntifungalPathogenic fungiSignificant inhibition observed
AntitubercularMycobacterium tuberculosisEffective against H37Rv strain
Anti-inflammatoryCarrageenan-induced edemaReduced inflammation significantly

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure and Substituent Effects

The compound’s pyrazolo[4,3-b]pyridine core distinguishes it from other fused heterocycles. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications
3-(4-chlorophenyl)-1-(6-chloro-2-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine 4-Cl-phenyl, 6-Cl-2-pyridinyl, CF₃ ~414.2 (calc.) High lipophilicity; potential research chemical
4-chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine (GF26073) Pyrazolo[3,4-d]pyrimidine Cl, 2×CH₃, phenyl 258.71 Research use (non-human); moderate solubility
Compound 12 (from ) Pyrrolo-thiazolo-pyrimidine 4-Cl-phenyl, 4-methoxyphenyl, triazole ~800–900 (est.) Complex reactivity in DMF-mediated synthesis
  • Compounds like 12 () feature multi-fused heterocycles (pyrrolo-thiazolo-pyrimidine), which may exhibit distinct reactivity or biological activity due to extended conjugation.
  • Substituent Impact :

    • Trifluoromethyl (-CF₃) : This group in the user’s compound enhances electron-withdrawing effects and metabolic stability compared to methoxy (-OCH₃) or methyl (-CH₃) groups in analogs .
    • Chlorophenyl Groups : Shared with GF26073 and compounds, chloro substituents likely improve hydrophobicity and intermolecular interactions but may raise toxicity concerns .

Research Findings and Data Gaps

  • Toxicity and Stability: Chlorophenyl and CF₃ groups are associated with enhanced chemical stability but may pose challenges in toxicity profiling, as seen in heterocyclic amines like IQ () . No direct data on the user’s compound’s mutagenicity or carcinogenicity exists; inferences rely on structural analogs.
  • Thermal and Energetic Properties :

    • While tetrazine-based compounds () prioritize high nitrogen content for energetic materials, the user’s compound’s halogen/fluorine substituents suggest divergent applications (e.g., agrochemicals or pharmaceuticals) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-chlorophenyl)-1-(6-chloro-2-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine, and how can intermediates be optimized for yield?

  • Methodology :

  • Step 1 : Condensation of 3-fluoro-2-formylpyridine with anhydrous hydrazine (8.0 equiv) at 110°C for 16 hours, followed by quenching in ice water and extraction with ethyl acetate .
  • Step 2 : Bromination using HBr in the presence of NaOH, followed by neutralization with NaHSO₃ to isolate intermediates as white solids (29% yield) .
  • Step 3 : Boc-protection of the pyrazole nitrogen using Boc₂O, DMAP, and Et₃N in DMF (88% yield) .
  • Optimization : Use Pd₂(dba)₃/XPhos catalyst systems for coupling reactions (e.g., with aryl amines) under inert conditions to enhance regioselectivity .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks using DEPT-135 and 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals from chlorophenyl and trifluoromethyl groups .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Monitor reaction progress and confirm molecular ions ([M+H]⁺) with high-resolution MS (e.g., Q-TOF) .
  • Elemental Analysis : Validate purity (>95%) for intermediates, particularly after recrystallization .

Advanced Research Questions

Q. How do substituents on the pyrazolo[4,3-b]pyridine core influence reaction efficiency and biological activity?

  • Methodology :

  • Substituent Screening : Synthesize derivatives with electron-withdrawing (e.g., nitro, trifluoromethyl) or electron-donating (e.g., methoxy) groups at position 5. Compare yields (e.g., 69–88% for nitro-substituted analogs) .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to correlate substituent effects with IC₅₀ values .
    • Data Table :
Substituent (Position 6)Yield (%)Melting Point (°C)
-NO₂88252–253
-CF₃82193–194
-Cl72234–235

Q. What computational strategies are effective for predicting binding interactions of this compound with biological targets?

  • Methodology :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets). Validate with MD simulations (GROMACS) to assess stability .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors to predict activity trends .

Q. How can reaction conditions be optimized for large-scale synthesis while minimizing side products?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent ratio). For example, optimize Pd catalyst concentrations (0.5–2 mol%) in coupling reactions .
  • Flow Chemistry : Implement continuous-flow systems to enhance heat/mass transfer and reduce reaction times (e.g., 50°C for 2 hours vs. 12 hours in batch) .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be resolved?

  • Methodology :

  • Crystal Growth : Use slow evaporation from DCM/hexane mixtures. For stubborn cases, employ vapor diffusion with THF/water .
  • Data Collection : Resolve disorder in trifluoromethyl groups using high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) .

Methodological Considerations

  • Safety Protocols : Handle chlorinated intermediates in fume hoods with nitrile gloves. Neutralize waste HBr with CaCO₃ before disposal .
  • Contradiction Analysis : If yields diverge between Pd and Cu catalysts (e.g., vs. 9), compare activation energies via DFT calculations (Gaussian 16) to identify mechanistic bottlenecks .

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